Elafibranor was developed by the pharmaceutical company Genfit. It belongs to the class of drugs known as peroxisome proliferator-activated receptor agonists, specifically acting on the alpha and delta subtypes. This classification highlights its role in modulating metabolic pathways associated with lipid metabolism and inflammation, making it a candidate for treating diseases characterized by metabolic dysregulation.
The synthesis of elafibranor involves several key steps that can be summarized as follows:
The process emphasizes high yields and purity of the final product, with detailed methods provided for each step.
Elafibranor undergoes various chemical reactions during its synthesis, primarily involving:
The reactions are optimized for high efficiency and minimal side products, making use of controlled conditions such as temperature and solvent choice .
Elafibranor exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptors alpha and delta. This dual activation leads to:
Clinical studies have shown significant reductions in liver enzymes (e.g., alanine aminotransferase) and improvements in metabolic markers among treated patients .
Elafibranor is characterized by:
Key chemical properties include:
Analytical techniques such as differential scanning calorimetry and powder X-ray diffraction are employed to characterize its physical forms .
Elafibranor is primarily investigated for:
Research continues to explore its full therapeutic potential across various metabolic disorders .
Elafibranor (chemical formula: C₂₂H₂₄O₄S) functions as a dual peroxisome proliferator-activated receptor (PPAR) agonist with primary activity at the α and δ/β subtypes. This bispecific activation differentiates it from single-subtype agonists and enables multifaceted metabolic regulation. PPARα activation predominantly occurs in tissues with high fatty acid oxidation rates (liver, heart, skeletal muscle), where it upregulates genes governing mitochondrial β-oxidation including ACOX1 (acyl-CoA oxidase) and CPT1A (carnitine palmitoyltransferase 1A). Concurrently, PPARδ activation exhibits broader tissue distribution but exerts significant effects on glucose homeostasis and energy expenditure through induction of genes like PDK4 (pyruvate dehydrogenase kinase 4) and ANGPTL4 (angiopoietin-like 4) [1] [7].
The synergistic transcriptional effects of dual agonism create a unique pharmacodynamic profile. In human hepatocytes, elafibranor binding induces conformational changes in both PPAR subtypes, facilitating recruitment of co-activators (e.g., PGC-1α) and formation of heterodimers with retinoid X receptors (RXRs). This complex subsequently binds to PPAR response elements (PPREs) in target gene promoters. The EC₅₀ for PPARα activation is approximately 46 nM with 56% maximal efficacy relative to full agonists, while PPARδ activation requires higher concentrations but demonstrates broader anti-inflammatory effects [1] [3].
Downstream consequences include:
Table 1: Genomic Targets of Elafibranor-Mediated PPAR Activation
PPAR Subtype | Key Target Genes | Biological Function | Tissue Specificity |
---|---|---|---|
PPARα | ACOX1, CPT1A, FATP2 | Fatty acid oxidation, VLDL clearance | Liver, heart, muscle |
PPARδ | ANGPTL4, PDK4, ADRP | Glucose sparing, lipid droplet regulation | Ubiquitous (high in muscle) |
PPARα/δ co-activation | FGF21, UCP2, LPL | Energy expenditure, thermogenesis | Liver, adipose tissue |
The anti-cholestatic actions of elafibranor are mediated through intricate regulation of bile acid (BA) synthesis, transport, and detoxification. The primary mechanism involves FGF21-dependent downregulation of CYP7A1, the rate-limiting enzyme in the classical pathway converting cholesterol to bile acids. PPARδ activation in hepatocytes stimulates FGF21 secretion, which activates hepatic FGFR4/β-Klotho complexes, ultimately suppressing CYP7A1 transcription through JNK-STAT3 signaling cascades. This reduces hepatic BA synthesis by 40-60% in PBC models, diminishing the toxic BA load on cholangiocytes [1] [3] [10].
Simultaneously, elafibranor modulates hepatobiliary transporter expression:
These transporter modifications create a less toxic biliary profile characterized by increased biliary bicarbonate secretion and reduced proportions of hydrophobic, cytotoxic bile acids like deoxycholic acid. In cholestatic models, elafibranor administration reduces serum alkaline phosphatase (ALP) by 48.3% ± 14.8% within 12 weeks, outperforming other PPAR agonists in magnitude of effect [3] [5] [10].
Table 2: Effects on Bile Acid Homeostasis Parameters in Clinical Trials
Parameter | Phase II Trial (12 weeks) | Phase III Trial (52 weeks) | P-value |
---|---|---|---|
ALP Reduction | -48.3% ± 14.8% (80mg) | -51% responders* | <0.001 |
γ-GT Reduction | -37.0% ± 25.5% | Not reported | <0.001 |
Bilirubin Normalization | 67% (80mg) | 100% of responders | 0.002 |
FGF21 Increase | 2.8-fold | 3.1-fold | <0.01 |
Biochemical response defined as ALP <1.67x ULN, ≥15% reduction, normal bilirubin [3] [10] |
Elafibranor exerts immunomodulatory effects through both direct nuclear receptor signaling and indirect metabolic-immune cross-talk. PPARδ activation in myeloid-lineage cells induces transrepression of NF-κB by blocking IκB kinase activity and facilitating nuclear receptor-corepressor complexes at pro-inflammatory gene promoters. This mechanism suppresses transcription of TNF-α, IL-1β, IL-6, and MCP-1 by 50-70% in Kupffer cells exposed to bacterial endotoxins [4] [9].
The compound significantly alters immune cell polarization:
Crucially, elafibranor enhances intestinal barrier integrity through PPARδ-dependent mechanisms. In alcohol-associated liver disease models, it upregulates tight junction proteins (ZO-1, occludin, claudin-2) in enterocytes and reduces circulating bacterial lipopolysaccharide (LPS) by 62% ± 11%. This ameliorates endotoxemia and subsequent TLR4-mediated inflammation in the liver, breaking the gut-liver axis of inflammation [4] [6] [9].
The anti-fibrotic properties of elafibranor involve direct modulation of hepatic stellate cell (HSC) biology and extracellular matrix (ECM) remodeling. Upon PPARδ activation in human LX-2 stellate cells, elafibranor induces a quiescence-like phenotype characterized by reduced α-SMA expression (-72% ± 15%), decreased contractility, and lipid droplet re-accumulation. This occurs through PGC-1α-mediated transcriptional reprogramming that shifts cellular energy metabolism from glycolysis toward mitochondrial β-oxidation [4] [9].
Key ECM-related effects include:
In vivo evidence demonstrates that elafibranor reduces hepatic hydroxyproline content (collagen surrogate) by 38-45% and decreases desmin-positive HSC activation by 52% ± 8% in alcohol-fibrosis models. The anti-fibrotic efficacy appears superior in early-stage fibrosis (Ishak F1-F3), with histological improvements correlating with reduced serum pro-C3 collagen (48% decrease) and hyaluronic acid (32% decrease) [4] [8] [9].
Table 3: Anti-Fibrotic Effects in Preclinical Models
Parameter | Alcohol Model (CCl₄ + EtOH) | Choline-Deficient Model | PBC Model |
---|---|---|---|
α-SMA Reduction | -68% ± 12% | -42% ± 9% | -51% ± 11% |
Hydroxyproline | -45% ± 8% | -31% ± 7% | -38% ± 6% |
COL1A1 mRNA | -72% ± 10% | -58% ± 11% | -63% ± 9% |
TGF-β1 Activity | -61% ± 13% | -49% ± 10% | -56% ± 8% |
MMP-9/TIMP-1 Ratio | 2.1-fold ↑ | 1.7-fold ↑ | 1.8-fold ↑ |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7